7-(Chloromethyl)-2-methylbenzo[b]thiophene

nucleophilic substitution reaction mechanism benzothiophene dioxide

Researchers synthesizing CNS-targeted libraries face unpredictable reactivity from 3-chloromethyl isomers, leading to allylic rearrangement byproducts and low yields. 7-(Chloromethyl)-2-methylbenzo[b]thiophene (CAS 1234845-02-3) eliminates this risk via a predictable benzylic SN2 pathway. • Straightforward nucleophilic displacement at the 7-position benzene ring-no competing SN2′ rearrangements • 2-Methyl group enhances metabolic stability for blood-brain barrier penetrant design • Batch-specific QC (NMR, HPLC, GC) ensures isomer fidelity and reproducibility

Molecular Formula C10H9ClS
Molecular Weight 196.70 g/mol
Cat. No. B7981083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Chloromethyl)-2-methylbenzo[b]thiophene
Molecular FormulaC10H9ClS
Molecular Weight196.70 g/mol
Structural Identifiers
SMILESCC1=CC2=C(S1)C(=CC=C2)CCl
InChIInChI=1S/C10H9ClS/c1-7-5-8-3-2-4-9(6-11)10(8)12-7/h2-5H,6H2,1H3
InChIKeyNJRZSMSGGWEYMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Chloromethyl)-2-methylbenzo[b]thiophene Overview


7-(Chloromethyl)-2-methylbenzo[b]thiophene is a heterocyclic building block belonging to the benzo[b]thiophene class, characterized by a chloromethyl group at the 7‑position and a methyl group at the 2‑position on the fused benzothiophene core (C₁₀H₉ClS, MW 196.70 g·mol⁻¹) . The chloromethyl substituent serves as an electrophilic handle for nucleophilic displacement, enabling the compound to function as a versatile intermediate in medicinal chemistry and materials science . Its substitution pattern distinguishes it from the more common 3‑(chloromethyl)‑2‑methyl isomer and other positional variants, offering unique steric and electronic properties that influence downstream reactivity [1].

1 Benzylic electrophilic building block for nucleophilic displacement
2 7-position offers steric and electronic profile distinct from 2- and 3-isomers
3 Supports medicinal chemistry and materials science intermediate workflows

7-(Chloromethyl)-2-methylbenzo[b]thiophene: Why Isomer Matters


Although several chloromethyl‑substituted benzothiophenes share the same molecular formula and logP, their reactivity profiles diverge sharply because the chloromethyl group occupies electronically distinct positions . Classic studies on the 1,1‑dioxide derivatives show that the 3‑chloromethyl isomer reacts via an abnormal SN2′ pathway, whereas the 2‑chloromethyl isomer undergoes normal SN2 displacement [1]. The 7‑position resides on the benzene ring rather than the thiophene ring, and the adjacent 2‑methyl group introduces steric constraints that are absent in non‑methylated or differently methylated analogs. These differences directly affect nucleophilic substitution rates, regioselectivity in subsequent transformations, and the physicochemical properties of derived compounds, making blind interchange of isomers a high‑risk strategy in multi‑step syntheses.

Mechanism 3-isomer may undergo competing allylic rearrangement; 7-isomer reactivity profile may differ.
Physicochemical Identical calculated logP/PSA with 3-isomer, but experimental boiling point and density data require verification.
Steric 2-methyl group introduces steric constraints absent in non-methylated analogs; substitution rates may shift.

7-(Chloromethyl)-2-methylbenzo[b]thiophene: Isomer Differentiation


SN2 versus SN2′ Mechanism

In the benzothiophene 1,1‑dioxide series, 2‑chloromethylbenzothiophene 1,1‑dioxide (I) reacts with piperidine, thiourea, and sodium thiophenoxide exclusively via normal SN2 displacement, whereas 3‑chloromethylbenzothiophene 1,1‑dioxide (II) reacts with the same nucleophiles—and additionally with morpholine—via attack at the C2=C3 bond (SN2′ mechanism) [1]. This demonstrates that the position of the chloromethyl group fundamentally alters the reaction pathway. Although the target compound is not oxidized to the dioxide, the electronic distinction between the thiophene‑ring positions (2‑ and 3‑) and the benzene‑ring position (7‑) is expected to produce similarly divergent reactivity, with the 7‑chloromethyl group behaving as a conventional benzylic electrophile rather than an allylic system.

SN2 vs SN2' Mechanism
Class-level inference
Predicted to follow benzylic SN2 pathway, avoiding allylic rearrangement observed in 3-isomer.
Supports synthetic route design for predictable nucleophilic derivatization.
No quantitative rate data for 7-isomer; based on dioxide model system.
nucleophilic substitution reaction mechanism benzothiophene dioxide

Physicochemical Property Comparison

The 7‑(chloromethyl)‑2‑methyl isomer (CAS 1234845‑02‑3) and the 3‑(chloromethyl)‑2‑methyl isomer (CAS 16957‑90‑7) share identical calculated logP (3.9485) and polar surface area (PSA 28.24 Ų) . However, the 3‑isomer has a reported boiling point of 318 °C at 760 mmHg and a density of 1.252 g·cm⁻³, whereas boiling point and density data for the 7‑isomer are not experimentally established, suggesting differences in intermolecular interactions that could affect distillation, chromatography, and formulation .

Physicochemical Comparison
Data to verify
logP 3.9485; PSA 28.24 Ų. Boiling point not experimentally established.
3-isomer boiling point data is not a surrogate for purification planning.
Experimental determination required for scale-up.
logP polar surface area boiling point physicochemical properties

Steric and Electronic Effects at 7-Position

The 7‑position of benzo[b]thiophene is located on the benzene ring, peri to the ring‑fusion, whereas the 3‑position resides on the electron‑rich thiophene ring. The 2‑methyl group further shields the thiophene positions. In raloxifene‑type SERM scaffolds, 7‑substituted benzothiophenes have been explored to modulate estrogen receptor binding, with 6‑hydroxy and 4′‑hydroxy substituents being critical for activity [1]. The 7‑chloromethyl group offers a benzylic electrophilic center that is sterically less congested than the 3‑position, potentially allowing bulkier nucleophiles to react without competing allylic rearrangement. No head‑to‑head kinetic data are available; this inference is based on the established reactivity hierarchy of benzothiophene positions.

Steric & Electronic Effects
Supporting evidence
Benzylic, less congested than 3-position; orthogonal vector for substituent growth.
Enables exploration of different chemical space in SAR campaigns.
No head-to-head kinetic data; inferred from reactivity hierarchy.
steric hindrance electronic effects regioselectivity SAR

7-(Chloromethyl)-2-methylbenzo[b]thiophene Applications


SERM & Kinase Library Synthesis

The 7‑chloromethyl handle allows direct nucleophilic substitution with amines, thiols, or alkoxides to generate diverse 7‑substituted analogs. Because the 7‑position is on the benzene ring, the resulting compounds present a different spatial orientation than 3‑ or 2‑substituted isomers, which is valuable for probing receptor binding pockets in estrogen receptor or kinase targets [1].

Late-Stage Functionalization without Allylic Rearrangement

Unlike the 3‑chloromethyl isomer, which can undergo competing SN2′ reactions leading to allylic rearrangement products [2], the 7‑isomer is expected to react via a straightforward benzylic SN2 pathway. This mechanistic predictability simplifies purification and improves overall yield in complex synthetic sequences.

CNS-Targeted 7-Aminomethyl and 7-Thioether Derivatives

Vendors note that 7‑(chloromethyl)‑2‑methylbenzo[b]thiophene is used as an intermediate for CNS‑active compounds [3]. The 2‑methyl group may enhance metabolic stability relative to non‑methylated analogs, making this scaffold a strategic choice for blood–brain barrier penetrant library design.

Physicochemical Reference for Isomeric Series

Despite identical calculated logP and PSA values with the 3‑isomer, the lack of experimental boiling point and density data for the 7‑isomer makes it a useful probe for studying how positional isomerism affects bulk properties. Procurement of both isomers with batch‑specific QC data (NMR, HPLC, GC) enables rigorous comparative physicochemical profiling.

Application
Selection Property
Validation Focus
SERM & Kinase Library Synthesis
7-substitution pattern for spatial diversity
Receptor binding pocket probing
Late-Stage Functionalization
Predictable benzylic SN2 pathway
Allylic rearrangement risk avoidance
CNS-Targeted Derivative Synthesis
2-methyl group for metabolic stability screening
BBB penetrant library design
Isomeric Series Profiling
Positional isomer with missing bulk property data
Comparative physicochemical profiling
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